![molecular formula C9H6FN3O2S2 B2365640 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899966-46-2](/img/structure/B2365640.png)
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile
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Description
“2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile” is a chemical compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known for its various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by many functional groups attached to the ring .
Molecular Structure Analysis
The molecular structure of “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile” is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure is known to exhibit various tautomeric forms .Scientific Research Applications
Anticancer Activities
Compounds based on benzothiadiazine frameworks, such as 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, have been studied for their anticancer activities. For example, derivatives of these compounds have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds in this group were found to inhibit tubulin polymerization, a process vital in cancer cell growth (Kamal et al., 2011).
Potassium Channel Activation
Certain 1,2,4-thiadiazine derivatives are potent activators of Kir6.2/SUR1 K(ATP) channels. These channels play a crucial role in the regulation of insulin release and blood pressure. The synthesized derivatives, including those similar in structure to 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, have been found effective in activating these channels, demonstrating potential in the treatment of conditions like hypertension (Schou et al., 2005).
Antioxidant Properties
The antioxidant properties of thiadiazine derivatives have been explored in various studies. For example, compounds bearing a triazolo[3,4-b][1,3,4]thiadiazin moiety have shown significant antioxidant abilities, with some even exceeding the effectiveness of standard antioxidants like ascorbic acid. This indicates the potential use of these compounds, including those structurally related to 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, in oxidative stress-related therapeutic applications (Shakir et al., 2017).
Hepatitis B Virus Inhibition
Some benzothiazine derivatives have been identified as potential inhibitors of the hepatitis B virus. Studies have shown that these compounds can demonstrate nanomolar inhibitory activity against HBV in vitro, suggesting their potential application in antiviral therapies (Ivachtchenko et al., 2019).
properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJCWPMWPEPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)N=C(N2)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile |
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